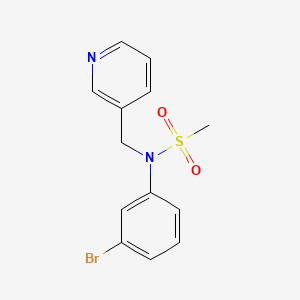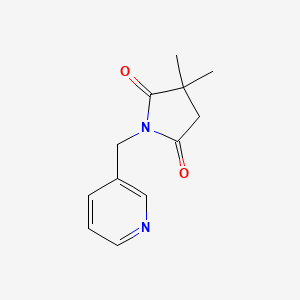
3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione, also known as DPPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPD is a pyrrolidine derivative that has been synthesized through a number of methods, and its mechanism of action has been studied extensively. In
作用機序
The mechanism of action of 3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione is not fully understood, but it is believed to act through a number of pathways. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that this compound may have potential as a treatment for Alzheimer's disease, which is characterized by a decrease in acetylcholine levels. This compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This suggests that this compound may have potential as a treatment for Parkinson's disease, which is characterized by a decrease in dopamine levels.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease. It has also been shown to improve motor function in animal models of Parkinson's disease.
実験室実験の利点と制限
3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione has a number of advantages for lab experiments. It is readily available and can be synthesized in high yields and purity. It is also stable under a wide range of conditions, making it suitable for a variety of experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous environments. It also has a relatively short half-life, which can limit its use in long-term experiments.
将来の方向性
There are many potential future directions for research on 3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione. One area of research could focus on the development of this compound as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another area of research could focus on the use of this compound as a chiral auxiliary in asymmetric synthesis. Additionally, further studies could be conducted to explore the antioxidant and anti-inflammatory properties of this compound, as well as its potential as a cancer treatment. Overall, this compound has shown great potential in scientific research and is likely to continue to be an important compound in the future.
合成法
3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione can be synthesized through a number of methods, including the reaction of 3,3-dimethylpyrrolidine-2,5-dione with pyridine-3-carboxaldehyde in the presence of a base, such as sodium hydride or potassium carbonate. Other methods include the reaction of 3,3-dimethylpyrrolidine-2,5-dione with pyridine-3-carboxylic acid and the use of a palladium catalyst. The synthesis of this compound has been optimized to provide high yields and purity, making it suitable for scientific research.
科学的研究の応用
3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione has been studied extensively for its potential applications in various fields. In the field of organic chemistry, this compound has been used as a chiral auxiliary in asymmetric synthesis. It has also been used as a ligand in metal-catalyzed reactions. In the field of medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as an antioxidant and anti-inflammatory agent.
特性
IUPAC Name |
3,3-dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2)6-10(15)14(11(12)16)8-9-4-3-5-13-7-9/h3-5,7H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEQOMRDXSALDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1=O)CC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
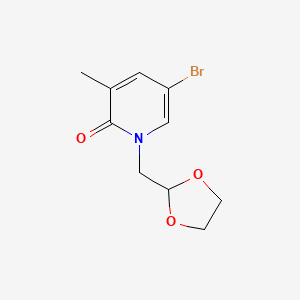
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonyl]propan-1-ol](/img/structure/B7679687.png)
![5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole](/img/structure/B7679688.png)
![[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol](/img/structure/B7679690.png)
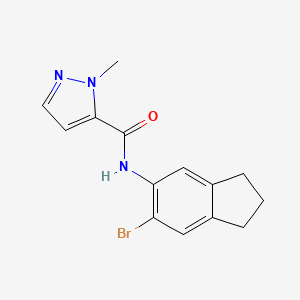
![2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol](/img/structure/B7679704.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(3-fluoro-4-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7679721.png)
![1-(Cyclobutylmethyl)-3-[2-(3-hydroxyphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7679723.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7679735.png)
![[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol](/img/structure/B7679741.png)
![1-[(2R)-1-cyclohexylpropan-2-yl]-3-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]urea](/img/structure/B7679743.png)
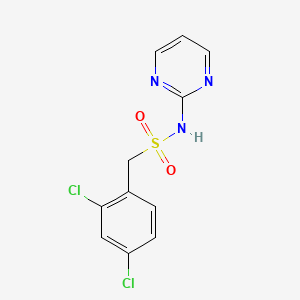
![3-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679761.png)
